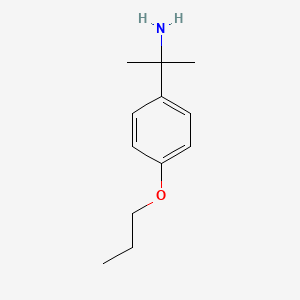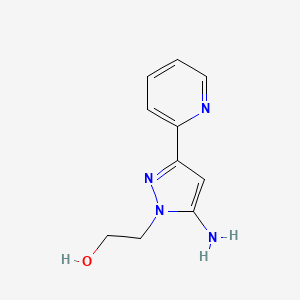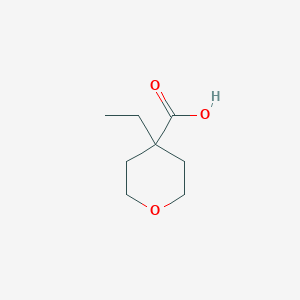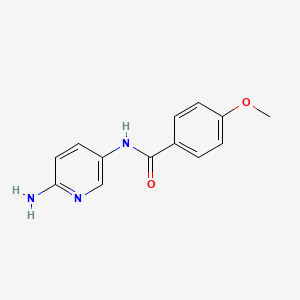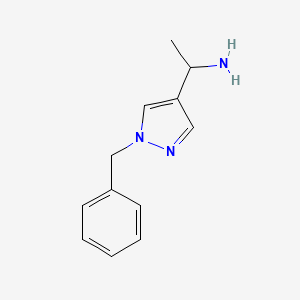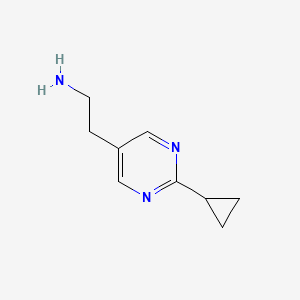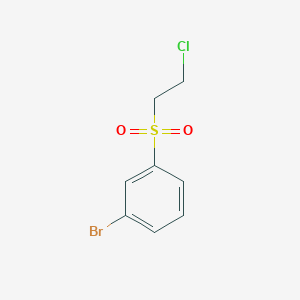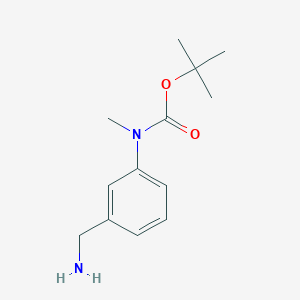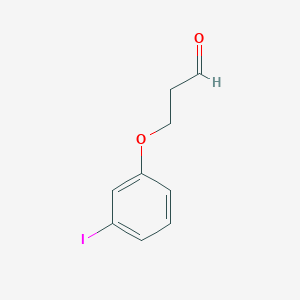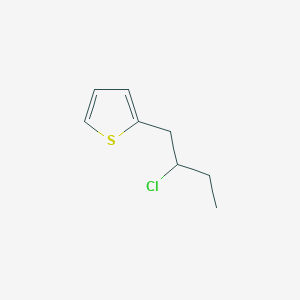
2-(2-Chlorobutyl)thiophène
Vue d'ensemble
Description
2-(2-Chlorobutyl)thiophene is an organic compound with the molecular formula C8H11ClS. It belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic electronics . Thiophene itself is a five-membered aromatic ring containing one sulfur atom, and its derivatives often exhibit unique chemical and physical properties .
Applications De Recherche Scientifique
2-(2-Chlorobutyl)thiophene has several applications in scientific research:
Méthodes De Préparation
The synthesis of 2-(2-Chlorobutyl)thiophene can be achieved through several methods. One common approach involves the reaction of thiophene with 2-chlorobutane under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions using optimized conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
2-(2-Chlorobutyl)thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used .
Mécanisme D'action
The mechanism of action of 2-(2-Chlorobutyl)thiophene and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives may act as enzyme inhibitors or receptor modulators, affecting various biological processes . The exact mechanism depends on the specific structure and functional groups present in the compound .
Comparaison Avec Des Composés Similaires
2-(2-Chlorobutyl)thiophene can be compared with other thiophene derivatives such as 2-butylthiophene and 2-octylthiophene . While these compounds share a common thiophene core, their unique substituents confer different chemical and physical properties . For instance, 2-butylthiophene is used in the synthesis of anticancer agents, while 2-octylthiophene is used in the development of anti-atherosclerotic agents . The presence of the chlorobutyl group in 2-(2-Chlorobutyl)thiophene makes it distinct and suitable for specific applications .
Propriétés
IUPAC Name |
2-(2-chlorobutyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClS/c1-2-7(9)6-8-4-3-5-10-8/h3-5,7H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTKJSIIZMVVQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CS1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Pyrimidin-2-ylmethyl)piperidin-4-yl]methanol](/img/structure/B1529262.png)
